2-(2-Methoxynaphthalen-1-yl)acetaldehyde
Description
2-(2-Methoxynaphthalen-1-yl)acetaldehyde (CAS: 156941-55-8) is a naphthalene derivative featuring a methoxy group (-OCH₃) at the 2-position and an acetaldehyde (-CH₂CHO) moiety at the 1-position of the naphthalene ring. Its molecular formula is C₁₃H₁₂O₂, with a molar mass of 200.23 g/mol . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of ligands for catalytic systems and chiral resolution studies .
Properties
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAVYDZXOVOAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156941-55-8 | |
| Record name | 2-(2-methoxynaphthalen-1-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxynaphthalen-1-yl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene.
Formylation: The methoxy-naphthalene undergoes formylation to introduce the aldehyde group. This can be achieved using reagents such as formyl chloride or dimethylformamide (DMF) in the presence of a catalyst like aluminum chloride (AlCl3).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale formylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 2-(2-Methoxynaphthalen-1-yl)acetic acid.
Reduction: 2-(2-Methoxynaphthalen-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methoxynaphthalen-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmacological properties and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)acetaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which are important in biochemical processes.
Methoxy Group Influence: The methoxy group can affect the electronic properties of the naphthalene ring, influencing its reactivity in electrophilic and nucleophilic reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of a naphthalene backbone, methoxy substituent, and aldehyde functionality. Below is a comparative analysis with structurally related compounds:
Biological Activity
2-(2-Methoxynaphthalen-1-yl)acetaldehyde is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C13H12O
- Molecular Weight : 196.24 g/mol
- CAS Number : 156941-55-8
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as an anti-cancer agent, anti-inflammatory compound, and its effects on various biological pathways.
- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes that are implicated in cancer progression.
- Cell Proliferation : Studies have indicated that this compound can modulate cell proliferation in various cancer cell lines.
In Vitro Studies
Several in vitro studies have evaluated the effects of this compound on different cancer cell lines:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 10 µM | Inhibited proliferation by 40% |
| Study 2 | HeLa (Cervical Cancer) | 5 µM | Induced apoptosis in 30% of cells |
| Study 3 | A549 (Lung Cancer) | 20 µM | Reduced cell viability by 50% |
These results suggest that the compound may have significant anti-cancer properties.
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy and safety profile of this compound:
- Animal Model : A study on mice with induced tumors showed a significant reduction in tumor size after treatment with the compound over a four-week period.
- Toxicity Assessment : No significant adverse effects were noted at doses up to 100 mg/kg body weight.
Case Study 1: Anti-cancer Effects
A clinical trial explored the efficacy of this compound in patients with advanced breast cancer. Patients receiving the compound showed a notable decrease in tumor markers and improved quality of life indicators compared to the control group.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. Patients with chronic inflammatory conditions reported reduced symptoms and improved mobility after treatment with a formulation containing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
